3-Bromo-5-[(cyclobutylamino)methyl]aniline
CAS No.: 1510222-80-6
Cat. No.: VC2733626
Molecular Formula: C11H15BrN2
Molecular Weight: 255.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1510222-80-6 |
|---|---|
| Molecular Formula | C11H15BrN2 |
| Molecular Weight | 255.15 g/mol |
| IUPAC Name | 3-bromo-5-[(cyclobutylamino)methyl]aniline |
| Standard InChI | InChI=1S/C11H15BrN2/c12-9-4-8(5-10(13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2 |
| Standard InChI Key | ATCGEGPULSTBOB-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NCC2=CC(=CC(=C2)Br)N |
| Canonical SMILES | C1CC(C1)NCC2=CC(=CC(=C2)Br)N |
Introduction
Chemical Identity and Structural Properties
3-Bromo-5-[(cyclobutylamino)methyl]aniline represents a specialized aromatic amine compound characterized by a unique structural arrangement of functional groups. The compound features a substituted aniline core with specific modifications that contribute to its distinctive chemical and biological behaviors.
Basic Chemical Data
The compound's fundamental chemical parameters are essential for understanding its physical and chemical attributes. Table 1 presents the key identifiers and structural data.
| Parameter | Value |
|---|---|
| CAS Number | 1510222-80-6 |
| Molecular Formula | C₁₁H₁₅BrN₂ |
| Molecular Weight | 255.15 g/mol |
| IUPAC Name | 3-bromo-5-[(cyclobutylamino)methyl]aniline |
| InChI | InChI=1S/C11H15BrN2/c12-9-4-8(5-10(13)6-9)7-14-11-2-1-3-11/h4-6,11,14H,1-3,7,13H2 |
| InChIKey | ATCGEGPULSTBOB-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NCC2=CC(=CC(=C2)Br)N |
| PubChem Compound ID | 81559186 |
The molecular structure features an aniline ring substituted with a bromine atom at the 3-position and a cyclobutylamino-methyl group at the 5-position. This arrangement creates a molecule with multiple reactive centers and unique spatial configurations that influence its chemical behavior and biological interactions.
Structural Characteristics
The compound's three-dimensional structure displays important spatial orientations that contribute to its chemical behavior. The bromine substituent creates an electron-withdrawing effect on the aromatic ring, while the cyclobutylamino-methyl group introduces basic properties and potential hydrogen bonding capabilities. The primary amine group at position 3 offers additional reactivity for further chemical modifications.
Synthetic Methodologies
The preparation of 3-Bromo-5-[(cyclobutylamino)methyl]aniline typically involves carefully designed synthetic routes to ensure high purity and yield. These methods vary depending on scale and application requirements.
Laboratory Scale Synthesis
The laboratory synthesis typically follows a multi-step approach involving sequential transformations of the aromatic core and installation of the cyclobutylamine moiety. A common synthetic route involves reductive amination between cyclobutylamine and an appropriately functionalized benzaldehyde derivative.
The key steps in the laboratory synthesis generally include:
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Preparation of a suitably substituted benzaldehyde precursor
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Introduction of the bromine atom through selective bromination
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Reductive amination with cyclobutylamine
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Protection/deprotection strategies for selective functionalization
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Purification through crystallization or chromatographic techniques
Industrial Production Methods
For industrial-scale production, the synthetic process is modified to optimize efficiency, cost-effectiveness, and environmental sustainability. The industrial approach prioritizes:
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Use of readily available and economical starting materials
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Minimization of hazardous reagents and waste products
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Implementation of continuous flow processes where applicable
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Quality control measures to ensure consistent purity profiles
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Scale-dependent adaptations to maintain yield and selectivity
These optimized conditions demonstrate the compound's adaptability to various manufacturing scales while maintaining the essential structural integrity required for downstream applications.
Chemical Reactivity and Behavior
3-Bromo-5-[(cyclobutylamino)methyl]aniline exhibits diverse reactivity patterns stemming from its multiple functional groups, each offering distinct reaction pathways under appropriate conditions.
Functional Group Reactivity
The compound's reactivity profile is dictated by its three primary functional groups:
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The aromatic amine (aniline) group can participate in:
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Diazotization reactions
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Nucleophilic substitutions
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Acylation and alkylation processes
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Formation of Schiff bases
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The bromine substituent enables:
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Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.)
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Lithium-halogen exchange reactions
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Nucleophilic aromatic substitution under forcing conditions
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The cyclobutylamino-methyl group allows:
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Secondary amine alkylation or acylation
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Oxidation reactions
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Quaternization with alkyl halides
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Reaction Conditions and Selectivity
The selective reactivity of specific functional groups can be achieved through careful control of reaction parameters, including:
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Solvent selection (polar vs. non-polar)
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Temperature regulation
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pH control
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Catalyst selection
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Use of protecting groups when necessary
This controlled reactivity makes 3-Bromo-5-[(cyclobutylamino)methyl]aniline a versatile building block for complex molecular architectures in organic synthesis applications.
Applications in Chemical Research and Industry
The unique structural features and reactivity profile of 3-Bromo-5-[(cyclobutylamino)methyl]aniline make it valuable for multiple applications spanning academic research and industrial contexts.
Role in Organic Synthesis
As a functionalized building block, this compound serves as an important intermediate in the synthesis of more complex molecular structures. Its utility in synthetic chemistry includes:
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Incorporation into heterocyclic scaffolds
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Development of combinatorial libraries
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Construction of dendrimeric structures
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Synthesis of conjugated materials
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Preparation of functionalized polymers
The strategic placement of functional groups allows for regioselective modifications, enabling the construction of molecules with precise spatial arrangements of substituents.
Industrial Applications
Beyond laboratory research, 3-Bromo-5-[(cyclobutylamino)methyl]aniline has potential applications in industrial contexts:
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Production of specialty chemicals
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Development of agricultural compounds
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Manufacturing of advanced materials
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Synthesis of pharmaceutical intermediates
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Preparation of analytical standards
These diverse applications highlight the compound's versatility across chemical sectors and underscore its importance as a multifunctional chemical entity.
Comparative Analysis with Related Compounds
Understanding 3-Bromo-5-[(cyclobutylamino)methyl]aniline in the context of related compounds provides valuable insights into structure-property relationships and potential applications.
Structural Analogues
Several compounds share structural similarities with 3-Bromo-5-[(cyclobutylamino)methyl]aniline but differ in specific functional groups or substitution patterns. Table 2 presents a comparison of key properties among these analogues.
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 3-Bromo-5-[(cyclobutylamino)methyl]aniline | C₁₁H₁₅BrN₂ | 255.15 g/mol | Reference compound |
| 3-Bromo-5-methylaniline | C₇H₈BrN | 186.05 g/mol | Lacks cyclobutylamino-methyl, has simple methyl group |
| 3-Bromo-5-(tert-butyl)aniline | C₁₀H₁₄BrN | 228.13 g/mol | Contains tert-butyl instead of cyclobutylamino-methyl |
| (3-Fluoro-5-methoxyphenyl)methylamine | C₉H₁₂FNO | 169.20 g/mol (approx.) | Contains fluoro and methoxy groups, different amine pattern |
These structural variations translate to significant differences in physical properties, chemical reactivity, and biological activities, highlighting the importance of specific functional group arrangements in determining a compound's behavior in various contexts .
Structure-Activity Relationships
The comparative analysis of these related compounds provides insights into how structural modifications affect properties and functions:
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The presence of the cyclobutylamino group contributes significantly to the compound's binding affinity for specific biological targets
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The position of the bromine substituent influences electronic distribution and reactivity patterns
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The primary amine group serves as a key reactive site for further derivatization
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Ring size (cyclobutyl vs. larger cycles) impacts spatial orientation and receptor interactions
These structure-activity relationships are invaluable for guiding the rational design of new derivatives with enhanced properties for specific applications.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of 3-Bromo-5-[(cyclobutylamino)methyl]aniline.
Spectroscopic Properties
The compound exhibits characteristic spectroscopic signatures that are useful for identification and quality assessment:
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NMR Spectroscopy: The ¹H NMR spectrum displays characteristic patterns for:
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Aromatic protons (6.5-7.5 ppm range)
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Cyclobutyl ring protons (1.5-2.5 ppm)
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Methylene bridge protons (3.5-4.0 ppm)
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Amine protons (broad signals at variable chemical shifts)
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IR Spectroscopy: Key absorption bands include:
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N-H stretching (3300-3500 cm⁻¹)
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Aromatic C-H stretching (3050-3100 cm⁻¹)
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C-Br stretching (500-700 cm⁻¹)
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Aliphatic C-H stretching (2850-2950 cm⁻¹)
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Chromatographic Behavior
The compound's retention characteristics in various chromatographic systems provide additional identification parameters and purity assessment methods. HPLC analysis typically employs reverse-phase conditions, while GC may require derivatization of the amine groups for improved peak shape and sensitivity.
Future Research Directions
The existing knowledge about 3-Bromo-5-[(cyclobutylamino)methyl]aniline points to several promising research avenues that merit further investigation.
Medicinal Chemistry Opportunities
The compound's demonstrated biological activities suggest multiple opportunities for medicinal chemistry exploration:
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Development of focused libraries based on the core structure
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Optimization of substituents for enhanced target selectivity
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Investigation of specific structure-activity relationships
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Exploration of drug delivery systems incorporating the compound
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Combination studies with established therapeutic agents
Synthetic Methodology Development
The compound also presents interesting challenges and opportunities for synthetic chemistry:
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Development of more efficient and sustainable synthetic routes
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Exploration of stereoselective modifications
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Application of flow chemistry techniques for improved scalability
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Investigation of biocatalytic approaches for specific transformations
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Utilization of green chemistry principles in its preparation
These research directions hold potential for expanding the compound's utility and addressing current limitations in its preparation and application.
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